molecular formula C21H22N2O4S B2808419 N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide CAS No. 1448053-13-1

N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide

Cat. No.: B2808419
CAS No.: 1448053-13-1
M. Wt: 398.48
InChI Key: XXYIDYGAWGWYOG-UHFFFAOYSA-N
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Description

N-(4-(N-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a sulfonamide-acetamide hybrid compound featuring a naphthalene moiety, a hydroxyethyl group, and a 3-methylphenylacetamide core. The compound is synthesized via multi-step reactions involving sulfamoylation of naphthalene-derived intermediates, as inferred from analogous synthetic routes in (Scheme 86).

Properties

IUPAC Name

N-[4-[(2-hydroxy-2-naphthalen-1-ylethyl)sulfamoyl]-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c1-14-12-17(23-15(2)24)10-11-21(14)28(26,27)22-13-20(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-12,20,22,25H,13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYIDYGAWGWYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Naphthalene Derivative: The initial step involves the preparation of the naphthalene derivative, which can be achieved through Friedel-Crafts acylation or alkylation reactions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a reaction between the naphthalene derivative and a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group is attached through a nucleophilic substitution reaction, where the sulfonamide derivative reacts with an appropriate hydroxyethyl halide.

    Formation of the Final Compound: The final step involves the acylation of the sulfonamide derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of naphthoquinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe or inhibitor due to its potential interactions with biological macromolecules. Its sulfonamide group is particularly noteworthy for its ability to mimic natural substrates in enzymatic reactions.

Medicine

Medically, the compound could be explored for its potential therapeutic properties. Sulfonamide derivatives are known for their antibacterial activity, and the presence of the naphthalene moiety might enhance its pharmacological profile.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide would depend on its specific application. In a biological context, the compound might interact with enzymes or receptors, inhibiting their activity through competitive or non-competitive mechanisms. The sulfonamide group could mimic natural substrates, while the naphthalene moiety might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Key Observations:

Sulfamoyl Group Variants: The target compound shares the sulfamoyl linkage with and . However, the hydroxyethyl-naphthalene substituent in the target distinguishes it from the tetrahydrofuran () and styryl-quinazolinone () groups, which may alter solubility and target binding.

Naphthalene Derivatives : highlights a simpler naphthalene-acetamide analog lacking the sulfamoyl and hydroxyethyl groups, resulting in reduced molecular complexity and likely lower bioactivity.

Synthetic Routes : The target’s synthesis (inferred from ) involves sulfamoylation of naphthalene intermediates, contrasting with microwave-assisted methods for ’s compound.

Crystallographic and Conformational Comparisons

Crystal structures of related N-substituted acetamides () reveal:

  • Dihedral Angles : Dihedral angles between aromatic rings in ’s compounds range from 44.5° to 77.5°, indicating conformational flexibility. The target’s hydroxyethyl group may impose additional torsional constraints, affecting binding specificity.

Q & A

(Basic) What are the key synthetic steps and optimal reaction conditions for preparing N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide?

Answer:
The synthesis involves multi-step organic reactions:

  • Step 1: Formation of the naphthalene-containing hydroxyethylamine intermediate via nucleophilic substitution or reductive amination.
  • Step 2: Sulfamoylation of the intermediate using sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Step 3: Acetamide coupling via acylation with acetyl chloride in the presence of a base (e.g., triethylamine) .
    Optimization: Use catalytic amounts of DMAP for acylation to improve yield. Monitor purity via HPLC with a C18 column (methanol/water gradient) .

(Basic) Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • NMR (¹H/¹³C): Assign peaks using DEPT and COSY to resolve overlapping signals from the naphthalene and sulfamoyl groups .
  • X-ray crystallography: Employ SHELXL for structure refinement. For example, resolve torsional angles of the hydroxyethyl group using high-resolution data (R-factor < 0.05) .
  • FT-IR: Confirm sulfonamide (-SO₂NH-) stretches at 1150–1350 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .

(Advanced) How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer:

  • Method: Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and partial charges .
  • Applications: Predict nucleophilic/electrophilic sites for SAR studies or regioselective reactions. Validate with experimental UV-Vis spectra (e.g., λmax shifts due to conjugation) .

(Advanced) What are best practices for conducting molecular docking studies with this compound using AutoDock Vina?

Answer:

  • Preparation: Generate 3D conformers with OpenBabel, then optimize with MMFF94 force fields.
  • Docking: Use a grid box covering the active site (e.g., 20 ų) of target proteins (e.g., carbonic anhydrase). Set exhaustiveness to 20 for accuracy .
  • Validation: Compare docking scores (ΔG) with known inhibitors and validate via MD simulations (e.g., RMSD < 2 Å over 100 ns) .

(Basic) What in vitro assays are suitable for evaluating its biological activity?

Answer:

  • Enzyme inhibition: Carbonic anhydrase inhibition assay (pH 7.4, 25°C) using 4-nitrophenyl acetate as substrate .
  • Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ calculated via nonlinear regression .

(Advanced) How to resolve contradictions between computational binding predictions and experimental IC₅₀ values?

Answer:

  • Hypothesis 1: Solvation effects may alter binding. Perform free-energy perturbation (FEP) calculations with explicit water models .
  • Hypothesis 2: Off-target interactions. Use proteome-wide docking (e.g., SwissTargetPrediction) to identify secondary targets .
  • Experimental validation: Conduct SPR or ITC to measure binding kinetics (e.g., Kd vs. Kᵢ) .

(Advanced) How to design structure-activity relationship (SAR) studies using sulfonamide analogs?

Answer:

  • Core modifications: Replace naphthalene with indole (e.g., ) or fluorophenyl () to assess π-π stacking effects.
  • Functional groups: Introduce methyl/methoxy groups at the 3-methylphenyl position to study steric hindrance .
  • Data analysis: Use multivariate regression (e.g., PLS) to correlate logP, polar surface area, and IC₅₀ .

(Advanced) How to refine ambiguous electron density regions in X-ray crystallography using SHELXL?

Answer:

  • Issue: Disordered naphthalene rings. Apply "ISOR" and "DELU" restraints to stabilize thermal parameters .
  • Validation: Check R-free values and Ramachandran outliers. Use Olex2 for real-space refinement .
  • Case study: Resolve hydroxyl group orientation via difference Fourier maps (Fo-Fc) .

(Basic) How to address solubility and stability challenges in biological assays?

Answer:

  • Solubility: Use DMSO stock solutions (<1% v/v) with co-solvents (e.g., PEG-400) in PBS .
  • Stability: Conduct LC-MS stability assays (37°C, pH 7.4) over 24h. Add antioxidants (e.g., ascorbic acid) if degradation >20% .

(Advanced) What strategies optimize lead compounds through substituent modifications?

Answer:

  • Tactics:
    • Introduce fluorine at the 4-position of phenyl rings to enhance metabolic stability ().
    • Replace acetamide with propanamide to improve membrane permeability (clogP <3) .
  • Validation: Perform in vivo PK studies (e.g., rat models) to compare bioavailability .

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